2,2'-disulfanediylbis[N-(naphthalen-1-yl)acetamide]
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Overview
Description
2,2’-Disulfanediylbis[N-(naphthalen-1-yl)acetamide] is a chemical compound with the molecular formula C24H20N2O2S2. It consists of two naphthalene rings connected by a disulfide bridge and acetamide groups.
Preparation Methods
The synthesis of 2,2’-disulfanediylbis[N-(naphthalen-1-yl)acetamide] typically involves the reaction of naphthylamine derivatives with disulfide-containing reagents under specific conditions. One common method includes the use of naphthylamine and disulfide chloride in the presence of a base to facilitate the formation of the disulfide bridge. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
2,2’-Disulfanediylbis[N-(naphthalen-1-yl)acetamide] undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The disulfide bridge can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The acetamide groups can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives
Scientific Research Applications
2,2’-Disulfanediylbis[N-(naphthalen-1-yl)acetamide] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s disulfide bridge makes it useful in studying redox reactions and protein folding mechanisms.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2’-disulfanediylbis[N-(naphthalen-1-yl)acetamide] involves its ability to undergo redox reactions due to the presence of the disulfide bridge. This allows it to interact with various molecular targets, including proteins and enzymes, by forming or breaking disulfide bonds. These interactions can affect the structure and function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
2,2’-Disulfanediylbis[N-(naphthalen-1-yl)acetamide] can be compared to other disulfide-containing compounds such as:
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Similar in structure but with different substituents on the benzamide groups, leading to different chemical and biological properties.
2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride: Contains a disulfide bridge but with different amine groups, affecting its reactivity and applications.
(Naphthalen-1-yl-selenyl)acetic acid derivatives: Similar naphthalene structure but with selenium instead of sulfur, leading to different redox properties and biological activities.
Properties
CAS No. |
4607-10-7 |
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Molecular Formula |
C24H20N2O2S2 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-[[2-(naphthalen-1-ylamino)-2-oxoethyl]disulfanyl]acetamide |
InChI |
InChI=1S/C24H20N2O2S2/c27-23(25-21-13-5-9-17-7-1-3-11-19(17)21)15-29-30-16-24(28)26-22-14-6-10-18-8-2-4-12-20(18)22/h1-14H,15-16H2,(H,25,27)(H,26,28) |
InChI Key |
LYQLPQOWFAZZBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSSCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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